6-Bromo-2-iodoquinazoline

Medicinal Chemistry Organic Synthesis Palladium Catalysis

Researchers requiring sequential, site-selective diversification of the quinazoline core face limited options with mono-halogenated analogues. 6-Bromo-2-iodoquinazoline addresses this bottleneck through its orthogonal C2-iodo and C6-bromo reactivity profile. • Enables sequential Pd-catalyzed cross-coupling: C-I functionalization precedes C-Br, ensuring regiochemical control • Key intermediate for ATR kinase inhibitors, with the 2-iodo group enabling critical halogen-bonding interactions • Supplied with ≥95% purity; suitable for array synthesis and SAR library construction

Molecular Formula C8H4BrIN2
Molecular Weight 334.94 g/mol
CAS No. 882670-93-1
Cat. No. B1339527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-iodoquinazoline
CAS882670-93-1
Molecular FormulaC8H4BrIN2
Molecular Weight334.94 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=NC=C2C=C1Br)I
InChIInChI=1S/C8H4BrIN2/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-4H
InChIKeyLCJJMJFHBCJRDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-iodoquinazoline: Orthogonal Halogen Core


6-Bromo-2-iodoquinazoline (C₈H₄BrIN₂, MW 334.94) [1] is a halogenated quinazoline derivative featuring both bromine at the 6-position and iodine at the 2-position on the heteroaromatic scaffold. The presence of these two chemically distinct halogens with differential reactivity establishes this compound as a versatile and strategic building block for sequential, chemoselective cross-coupling reactions, rather than simply an interchangeable analogue of mono-halogenated or other bis-halogenated quinazolines.

6-Bromo-2-iodoquinazoline: Why It's Irreplaceable


In drug discovery and chemical biology, the precise positioning and identity of halogen atoms on a scaffold dictate binding affinity, selectivity, and synthetic tractability. While mono-halogenated quinazolines, such as 6-bromoquinazoline or 2-iodoquinazoline, provide a single point for diversification, they lack the ability to direct orthogonal, site-specific transformations . The unique combination of a bromine atom at the 6-position and an iodine atom at the 2-position in 6-bromo-2-iodoquinazoline creates a distinct chemoselectivity profile , where the more reactive C-I bond undergoes palladium-catalyzed cross-coupling before the C-Br bond [1]. This enables a controlled, two-step sequence to build complex molecular architectures that are inaccessible with simpler analogues, directly impacting the efficiency of SAR exploration and lead optimization.

6-Bromo-2-iodoquinazoline: Comparative Evidence


Orthogonal Cross-Coupling (C2-I vs. C6-Br)

The iodine substituent at the 2-position exhibits significantly higher reactivity in palladium-catalyzed cross-coupling reactions compared to the bromine substituent at the 6-position. This differential reactivity is not observed in other bis-halogenated analogs like 6-bromo-2-chloroquinazoline. In a published synthetic route, the 2-iodo group was selectively substituted with piperazine under mild conditions, leaving the 6-bromo group intact for a subsequent Suzuki-Miyaura coupling [1].

Medicinal Chemistry Organic Synthesis Palladium Catalysis

Enhanced Affinity via Halogen Bonding

The iodine atom at the 2-position is a strong halogen bond donor, which can significantly enhance binding affinity for protein targets compared to dehalogenated or chlorine-substituted quinazoline analogs. While direct binding data for 6-bromo-2-iodoquinazoline against a specific target is not publicly available, class-level inference from ATR kinase inhibitor development indicates that the 2-iodo substituent in quinazolines is critical for achieving potent inhibition, with this compound being specifically identified as a precursor for ATR inhibitor synthesis [1].

Structural Biology Medicinal Chemistry ATR Inhibition

Dual Halogen Substitution: Orthogonal Handles

The combination of bromine and iodine on the quinazoline core offers a unique advantage over other bis-halogenated analogs, such as 6,7-dibromoquinazoline or 2,4-dichloroquinazoline. The C-I bond can be exploited for rapid, late-stage functionalization, including potential radioiodination for PET tracer development, while the C-Br bond provides a handle for subsequent diversification. This orthogonal reactivity profile is not available in symmetrical dihalogenated or mono-halogenated scaffolds [1].

Chemical Biology Radiolabeling PET Tracer Synthesis

Molecular Weight Advantage

The molecular weight (MW) of a compound influences its physicochemical and pharmacokinetic properties. With a MW of 334.94 g/mol [1], 6-bromo-2-iodoquinazoline occupies a specific chemical space. This differentiates it from lighter analogs like 6-bromo-2-chloroquinazoline (MW 243.49 g/mol) and heavier, non-halogenated derivatives.

Physicochemical Properties Drug Design Medicinal Chemistry

6-Bromo-2-iodoquinazoline: Research Applications


Orthogonal Quinazoline Libraries for Kinase Inhibitors

Leverage the chemoselective reactivity profile [1] of 6-bromo-2-iodoquinazoline to construct targeted libraries of quinazoline-based kinase inhibitors. The 2-iodo group can be displaced first to introduce a primary pharmacophore, followed by diversification at the 6-bromo position to explore the solvent-exposed region or a secondary binding pocket [1].

ATR Kinase Inhibitor Building Block

Utilize this compound as a key intermediate in the synthesis of novel ATR inhibitors [1]. The 2-iodo substituent is a crucial feature for establishing key halogen bonding interactions within the ATR kinase active site [1], a structural feature that is absent in other commercially available bis-halogenated quinazoline building blocks.

Antimicrobial Agents via Sequential Diversification

Employ this orthogonally functionalized scaffold for the efficient synthesis of novel antimicrobial agents. The two-step diversification strategy [1] allows for the rapid exploration of chemical space to overcome resistance mechanisms in bacterial and fungal pathogens [1].

Late-Stage Radioiodination for PET Tracers

The presence of a stable iodine atom at the 2-position makes this compound a viable precursor for the synthesis of radioiodinated quinazoline derivatives for PET imaging studies. The bromine atom at the 6-position provides a secondary handle for further functionalization, enabling the creation of targeted imaging probes.

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